molecular formula C21H20O11 B12430037 (Z)-2-(3,4-dihydroxybenzylidene)-7-hydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)benzofuran-3(2H)-one

(Z)-2-(3,4-dihydroxybenzylidene)-7-hydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)benzofuran-3(2H)-one

Cat. No.: B12430037
M. Wt: 448.4 g/mol
InChI Key: SYRURBPRFQUYQS-GHNMMOQISA-N
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Description

Maritimein is a natural phenolic compound known for its golden pigment. It is isolated from the plant Chrysanthemum Cinchilla. Maritimein has garnered attention due to its potential antioxidant properties and various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through several chemical routes. One common method involves the extraction from Chrysanthemum Cinchilla using solvents like methanol or ethanol. The process typically includes:

    Extraction: The plant material is dried and ground, followed by extraction with a suitable solvent.

    Purification: The extract is then purified using techniques such as column chromatography to isolate Maritimein.

Industrial Production Methods: Industrial production of Maritimein involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) coupled with diode array detection and mass spectrometry is common to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Maritimein undergoes various chemical reactions, including:

    Oxidation: Maritimein can be oxidized to form quinones.

    Reduction: Reduction reactions can convert Maritimein to its corresponding alcohols.

    Substitution: Maritimein can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced phenolic compounds.

    Substitution Products: Various substituted phenolic derivatives.

Scientific Research Applications

Maritimein has a wide range of applications in scientific research:

Mechanism of Action

Maritimein exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress. Maritimein also modulates signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Uniqueness: Maritimein is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Its ability to modulate various biological pathways makes it a compound of interest in both research and industrial applications .

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one

InChI

InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/t14-,16-,18+,19-,21-/m1/s1

InChI Key

SYRURBPRFQUYQS-GHNMMOQISA-N

Isomeric SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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